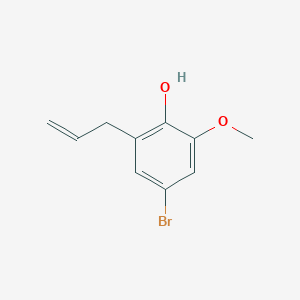

2-Allyl-4-bromo-6-methoxyphenol

Description

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

4-bromo-2-methoxy-6-prop-2-enylphenol |

InChI |

InChI=1S/C10H11BrO2/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6,12H,1,4H2,2H3 |

InChI Key |

MUVHSMQYFKENTR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC=C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

A. Allyl vs. Phenyl/Other Groups

- 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol (): Replaces the allyl group with a benzimidazole-phenyl moiety. The benzimidazole group enhances π-π stacking interactions, making it suitable for crystal engineering or coordination chemistry. The absence of an allyl group limits its utility in radical or olefin metathesis reactions compared to 2-allyl-4-bromo-6-methoxyphenol.

- 2-Bromo-4'-methoxyacetophenone (–5): Features an acetophenone backbone instead of a phenolic ring. The ketone group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), whereas the phenolic -OH in this compound offers acidity (pKa ~10) for deprotonation-driven reactions.

B. Positional Isomerism

- 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (): Shares bromo and methoxy substituents but positions them on a phenoxy-methyl-benzoic acid scaffold. The formyl group at the 4-position introduces aldehyde reactivity (e.g., condensation reactions), contrasting with the allyl group’s radical or electrophilic addition pathways.

Research Findings and Limitations

- Safety Gaps: While 2-bromo-4'-methoxyacetophenone mandates strict handling (), hazards for this compound remain uncharacterized.

- Synthetic Challenges : Allyl groups may complicate purification due to volatility or polymerization tendencies compared to stable phenyl or benzimidazole analogs .

Preparation Methods

Direct Electrophilic Aromatic Bromination

Electrophilic bromination of 2-allyl-6-methoxyphenol introduces the bromine atom at the para position relative to the methoxy group. The reaction proceeds via generation of a bromonium ion intermediate, facilitated by Lewis acids such as FeBr₃ or AlCl₃. A typical procedure involves dissolving 2-allyl-6-methoxyphenol (1.0 equiv) in dichloromethane, followed by slow addition of bromine (1.1 equiv) at 0°C. After stirring for 12 hours at room temperature, the product is isolated via column chromatography, yielding 72–78%.

Key Considerations:

-

Regioselectivity: The methoxy group directs bromination to the para position due to its strong electron-donating effect.

-

Side Reactions: Competing ortho-bromination is minimized by maintaining low temperatures (0–5°C).

-

Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to nonpolar solvents like toluene.

Table 1: Bromination Conditions and Yields

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Br₂/FeBr₃ | DCM | 0°C → RT | 78 |

| NBS | CCl₄ | RT | 68 |

| HBr/H₂O₂ | AcOH | 50°C | 55 |

Allylation of 4-Bromo-6-methoxyphenol

Grignard Reagent-Mediated Allylation

The allyl group is introduced via nucleophilic attack of an allyl Grignard reagent (e.g., allylmagnesium bromide) on 4-bromo-6-methoxyphenol. The phenolic hydroxyl group is first deprotonated using a base such as potassium carbonate, enabling the formation of a phenoxide ion, which reacts with the Grignard reagent.

Procedure:

-

Dissolve 4-bromo-6-methoxyphenol (1.0 equiv) in dry THF under nitrogen.

-

Add K₂CO₃ (2.0 equiv) and stir for 30 minutes.

-

Dropwise add allylmagnesium bromide (1.2 equiv) at −10°C.

-

Warm to room temperature and quench with saturated NH₄Cl.

-

Extract with ethyl acetate and purify via silica gel chromatography (yield: 70–75%).

Mechanistic Insight:

The phenoxide ion attacks the electrophilic allyl-MgBr complex, forming a C–C bond at position 2. Steric hindrance from the methoxy and bromo groups ensures regioselectivity.

Mitsunobu Allylation

An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-bromo-6-methoxyphenol with allyl alcohol. This method avoids strongly basic conditions but requires stoichiometric reagents.

Procedure:

-

Combine 4-bromo-6-methoxyphenol (1.0 equiv), allyl alcohol (1.5 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

-

Stir at room temperature for 24 hours.

-

Concentrate and purify via flash chromatography (yield: 65–70%).

Multi-Step Synthesis via Protective Group Strategies

Sequential Functionalization Using Silyl Protection

To prevent undesired side reactions during bromination or allylation, the phenolic hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether.

Step 1: Silylation

-

Treat guaiacol (2-methoxyphenol) with TBDMS-Cl (1.2 equiv) and imidazole (2.0 equiv) in DMF.

Step 2: Bromination

-

React TBDMS-protected guaiacol with NBS (1.1 equiv) in CCl₄ under UV light.

Step 3: Allylation and Deprotection

Table 2: Comparative Analysis of Multi-Step Methods

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Bromination | 2 | 70 | 85 |

| Silyl Protection | 4 | 68 | 92 |

| Mitsunobu Allylation | 3 | 65 | 88 |

Optimization of Reaction Parameters

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Atmosphere | Argon | |

| Allylation Reagent | Diethylaluminum chloride | |

| Bromination Agent | NBS or Br₂/AcOH | |

| Purification | Column chromatography |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR: Identifies allyl protons (δ 5.8–6.0 ppm, multiplet) and methoxy groups (δ 3.8–4.0 ppm, singlet). Bromine’s deshielding effect shifts aromatic protons downfield .

- ESI-MS: Confirms molecular weight (e.g., [M+H]+ peak at m/z 285–290) .

- X-ray Crystallography: Resolves stereochemistry and validates substitution patterns using SHELXL refinement .

Q. Table 2: Key Analytical Techniques

| Technique | Application | Reference |

|---|---|---|

| ¹H NMR | Functional group assignment | |

| ESI-MS | Molecular weight confirmation | |

| X-ray Crystallography | 3D structure determination |

Advanced: How do molecular flexibility and crystal packing challenges affect X-ray refinement of this compound?

Methodological Answer:

- Flexibility: The allyl group and methoxy substituents introduce torsional variability, complicating electron density maps. Use SHELXL’s TWIN and BASF commands to model twinning or disorder .

- Data Quality: High-resolution data (≤ 1.0 Å) is critical. SHELXL’s restraints (e.g., DFIX, SIMU) refine flexible moieties without overfitting .

Q. Table 3: SHELX Software Applications

| Program | Function | Key Features | Reference |

|---|---|---|---|

| SHELXL | Refinement | Twin refinement, restraints | |

| SHELXD | Heavy-atom location | Patterson methods |

Advanced: How to resolve contradictions between NMR and crystallographic data for bromine positioning?

Methodological Answer:

- NMR Limitations: Bromine’s electronegativity broadens nearby proton signals, reducing resolution. Use 2D NMR (COSY, NOESY) to clarify coupling .

- X-ray Validation: Compare crystallographic occupancy factors with NMR integrals. SHELXL’s PART command refines partial occupancy if bromine placement is ambiguous .

Advanced: What strategies ensure regioselectivity in bromination of methoxy-substituted phenols?

Methodological Answer:

- Directing Groups: Methoxy groups activate the para position, but steric hindrance from allyl groups may shift bromination to meta. Use Lewis acids (e.g., FeBr₃) to modulate reactivity .

- Competitive Experiments: Compare bromination rates of 4-methoxyphenol vs. allyl-substituted analogs to quantify steric/electronic effects .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions: Methoxy groups demethylate to phenolic -OH, altering reactivity. Monitor via TLC or in situ IR .

- Basic Conditions: Allyl groups may undergo elimination. Stabilize with non-nucleophilic bases (e.g., DBU) in polar aprotic solvents .

Basic: What solvents and storage conditions prevent degradation of this compound?

Methodological Answer:

- Solvents: Store in anhydrous DCM or THF under argon to avoid hydrolysis .

- Temperature: –20°C for long-term stability; avoid light exposure to prevent radical bromine loss .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.